tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate
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Overview
Description
“tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate” is a chemical compound with the molecular weight of 211.24 . It is also known as “tert-butyl 4-fluorophenylcarbamate” and has the IUPAC name "tert-butyl 4-fluorophenylcarbamate" . The compound is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another method involves the use of ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. N-tert-butanesulfinyl imines, which are related to carbamates, are activated by the tert-butanesulfinyl group for the addition of nucleophiles and can be cleaved by acid treatment.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s storage temperature is normal, and it is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Intermediates in Organic Chemistry
Tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate and similar compounds are significant in the synthesis of biologically active compounds, demonstrating their utility as intermediates in the development of pharmaceuticals and materials. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for omisertinib (AZD9291), showcases the application of tert-butyl carbamates in producing targeted therapeutic agents. This process involves acylation, nucleophilic substitution, and reduction steps, underlining the versatility of tert-butyl carbamates in complex organic syntheses (Zhao, Guo, Lan, & Xu, 2017).
Asymmetric Synthesis and Chiral Molecules
The compound also finds application in asymmetric synthesis, such as the preparation of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through asymmetric Mannich reactions. This process underscores the role of tert-butyl carbamates in generating chiral molecules, a crucial aspect of medicinal chemistry and material science for creating substances with desired biological activities and physical properties (Yang, Pan, & List, 2009).
Directed Lithiation and Organic Synthesis Building Blocks
In another application, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate highlights the compound's role in synthesizing substituted products. This method facilitates the introduction of various functional groups into the carbamate backbone, enabling the creation of diverse organic molecules for pharmaceutical and material science applications (Smith, El‐Hiti, & Alshammari, 2013).
Deprotection in Organic Synthesis
Tert-butyl carbamates, including variants like this compound, serve as protective groups in organic synthesis. Their deprotection under mild conditions is essential for synthesizing complex molecules without affecting sensitive functional groups. This aspect is crucial in the stepwise construction of molecules in pharmaceutical chemistry, where preserving the integrity of certain functional groups is necessary for the final product's activity (Li et al., 2006).
Organic Materials and Polymer Synthesis
The synthesis and characterization of tert-butyl N-(thiophen-2yl)carbamate showcase the application of tert-butyl carbamates in materials science, particularly in the development of organic electronic materials. Such compounds are studied for their electronic properties, including their vibrational frequencies and molecular orbital energies, to tailor materials for specific applications like organic light-emitting diodes (OLEDs) and polymer solar cells (Sert et al., 2014).
Mechanism of Action
While the specific mechanism of action for “tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate” is not explicitly mentioned in the search results, it is known that tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXLKXBUCBBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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